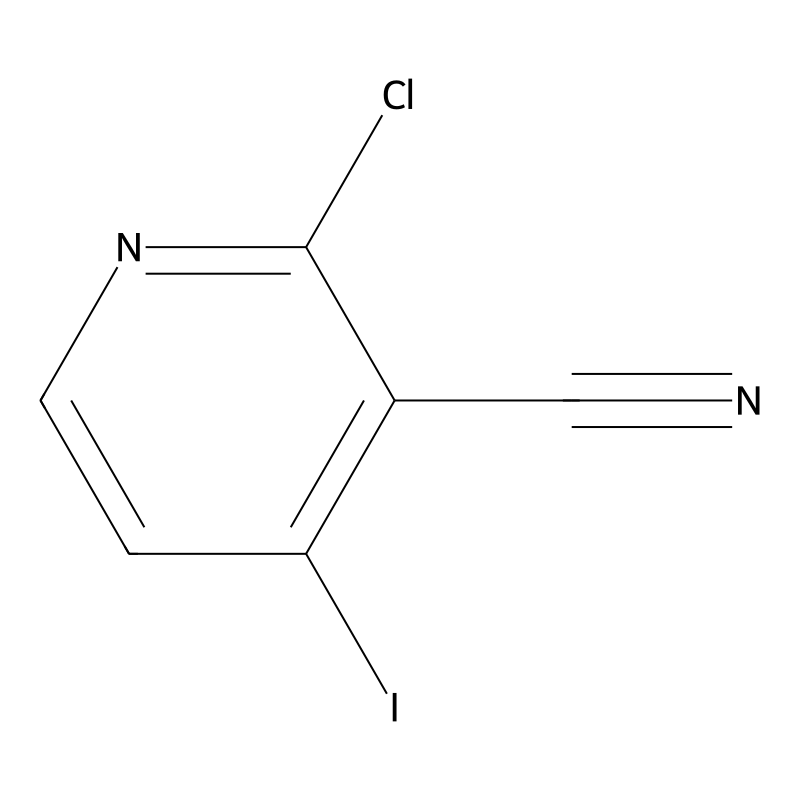

2-Chloro-4-iodonicotinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Building block in organic synthesis: Due to its functional groups (chloro, iodo, and nitrile), 2-chloro-4-iodonicotinonitrile can potentially serve as a starting material for the creation of more complex molecules. Researchers value such "building blocks" for their ability to efficiently generate new compounds.

- Radiopharmaceutical precursor: The iodine atom in 2-chloro-4-iodonicotinonitrile can be readily replaced with radioactive iodine isotopes like I-123 or I-131. This property makes it a potential precursor for radiopharmaceuticals, which are radioactive drugs used in medical imaging techniques like PET scans [].

2-Chloro-4-iodonicotinonitrile is an organic compound with the molecular formula CHClIN. It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 2-position and an iodine atom at the 4-position of the pyridine ring. This compound has garnered attention due to its unique structural properties, which contribute to its potential applications in medicinal chemistry and materials science.

- Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles, such as amines or thiols.

- Oxidation and Reduction Reactions: Under specific conditions, the compound can undergo oxidation or reduction, modifying its functional groups.

- Condensation Reactions: It can react with other compounds to form more complex structures.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the reaction conditions and reagents used.

The synthesis of 2-Chloro-4-iodonicotinonitrile typically involves several steps:

- Starting Materials: The synthesis begins with appropriate starting materials such as pyridine derivatives.

- Halogenation: Chlorination and iodination are performed using chlorinating and iodinating agents under controlled conditions.

- Cyclization: The reaction may involve cyclization processes that form the pyridine ring structure characteristic of nicotinonitriles.

Specific methods may vary, but the general approach focuses on optimizing yield and purity while ensuring cost-effectiveness and environmental sustainability.

2-Chloro-4-iodonicotinonitrile has several potential applications:

- Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting nicotinic receptors.

- Materials Science: Its unique structural features make it useful in developing new materials with specific optical or electronic properties.

- Biological Research: It is employed in studies investigating the biological activity of related compounds.

Several compounds share structural similarities with 2-Chloro-4-iodonicotinonitrile, including:

| Compound Name | Similarity Index |

|---|---|

| 2-Chloro-6-(4-methoxyphenyl)nicotinonitrile | 0.92 |

| 2,6-Dichloro-4-iodonicotinic acid | 0.98 |

| Methyl 2-chloro-4-iodonicotinate | 0.93 |

| Ethyl 2-chloro-4-iodonicotinate | 0.90 |

| 2-Chloro-4-iodonicotinaldehyde | 0.86 |

Uniqueness

The uniqueness of 2-Chloro-4-iodonicotinonitrile lies in its specific halogen substitutions at the 2 and 4 positions on the nicotinonitrile core. This distinct arrangement imparts unique chemical and physical properties that enhance its value for specific applications in both medicinal chemistry and materials science compared to other similar compounds.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant